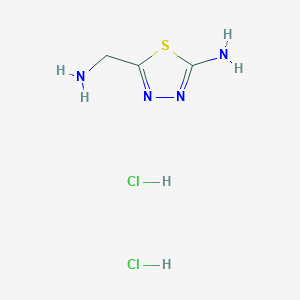

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYKQNIALXJTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676298 | |

| Record name | 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59079-33-3 | |

| Record name | 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of thiosemicarbazide with formic acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification systems to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions often require specific reagents and catalysts depending on the desired substitution.

Major Products Formed:

Oxidation products may include various oxidized derivatives of the compound.

Reduction products can include reduced forms of the compound.

Substitution products can vary widely based on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, some derivatives have shown selective inhibition of the Bcr-Abl protein kinase in K562 chronic myelogenous leukemia cells with IC50 values around 7.4 µM . This suggests that 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride could serve as a lead compound for developing targeted cancer therapies.

Neuroprotective Effects

Inhibition studies have revealed that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. The dual inhibition has implications for treating neurodegenerative disorders such as Alzheimer's disease .

Material Science

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is also being explored in the development of advanced materials. Its unique structural properties allow it to be utilized in the synthesis of polymers and nanomaterials. The ability to modify the thiadiazole ring opens avenues for creating materials with specific mechanical and thermal properties.

Industrial Applications

The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with desirable characteristics for industrial applications.

Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Comments |

|---|---|---|---|

| Compound A | E. coli | 25 | Effective against resistant strains |

| Compound B | S. aureus | 32 | Comparable to standard antibiotics |

| Compound C | A. niger | 47.5 | Higher activity than fluconazole |

Cytotoxicity Studies

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study 1 | K562 (CML) | 7.4 | Selective inhibition observed |

| Study 2 | MCF-7 (Breast Cancer) | 15.0 | Moderate cytotoxicity noted |

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to various biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

5-Chloro-1,3,4-thiadiazol-2-amine (CAS: 37566-40-8)

- Structure: Chlorine replaces the aminomethyl group at the 5-position.

- Properties: Higher electronegativity of Cl increases lipophilicity but reduces hydrogen-bonding capacity compared to the aminomethyl group. Molecular weight: 151.62 g/mol (lower than the target compound) .

- Bioactivity : Chlorinated thiadiazoles often exhibit enhanced antimicrobial activity but may suffer from cytotoxicity .

2-Amino-5-methyl-1,3,4-thiadiazole (CAS: 108-33-8)

Thiadiazole Derivatives with Complex Substituents

5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c)

- Structure : Bulky aromatic substituents at the 5-position and an ethyl group on the amine.

- Bioactivity :

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

Thiazole vs. Thiadiazole Derivatives

2-(Aminomethyl)thiazole Dihydrochloride (C₄H₈Cl₂N₂S)

- Structure : Thiazole ring (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).

- Properties :

- Applications : Less versatile in targeting enzymes or receptors requiring multiple hydrogen bonds .

[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride (CAS: 921145-11-1)

Key Findings and Implications

Structural Influence on Bioactivity: The aminomethyl group in the target compound enhances hydrogen-bonding capacity, favoring interactions with polar biological targets. Bulky substituents (e.g., aromatic groups) improve potency in specific applications (e.g., anticonvulsant or anticancer) but reduce solubility .

Salt Form Advantages :

- The dihydrochloride form of the target compound improves aqueous solubility, a critical factor in drug formulation and bioavailability .

Research Gaps: Limited data on the target compound’s specific bioactivity (e.g., antimicrobial or CNS effects) compared to well-studied analogs like Compound 4c .

Safety Considerations :

- While the dihydrochloride salt is handled with standard precautions, halogenated analogs (e.g., 5-chloro derivatives) may pose higher toxicity risks .

Biological Activity

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are a well-studied class of heterocyclic compounds known for their broad spectrum of biological activities. The sulfur atom in the thiadiazole ring enhances lipophilicity and facilitates membrane permeability, allowing these compounds to interact with various biological targets effectively . The 1,3,4-thiadiazole scaffold has been linked to activities such as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the potential of 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride as an anticancer agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant inhibitory effects on various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Compounds related to the thiadiazole structure showed IC50 values as low as 0.28 µg/mL, indicating potent growth inhibition through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

- K562 Chronic Myelogenous Leukemia Cells : Certain thiadiazole derivatives selectively inhibited Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM .

The anticancer activity is often attributed to the ability of these compounds to induce apoptotic pathways and disrupt critical cellular processes such as DNA replication and repair. The interaction between the thiadiazole moiety and key amino acid residues in target proteins has been modeled to elucidate these mechanisms .

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are also noteworthy. Research has shown that derivatives can exhibit substantial activity against both bacterial and fungal strains.

Antibacterial Effects

- Gram-positive and Gram-negative Bacteria : Thiadiazole derivatives have been tested against various strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to values surpassing standard antibiotics like streptomycin .

Antifungal Effects

- Compounds have also demonstrated antifungal activity against strains like Aspergillus niger, with some derivatives showing zones of inhibition comparable to traditional antifungal agents .

Study 1: Synthesis and Evaluation

A study conducted by Olsen et al. synthesized multiple thiadiazole derivatives and evaluated their biological activities. Among them, certain compounds exhibited significant cytostatic properties against cancer cell lines while also demonstrating promising antimicrobial activity against various pathogens .

Study 2: In Vivo Evaluation

An in vivo study using tumor-bearing mice models confirmed that specific thiadiazole derivatives could effectively target tumor cells, enhancing their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves functionalization of the 1,3,4-thiadiazole core. Key steps include:

Substitution Reactions : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) to introduce aminomethyl groups at the 5-position .

Reduction : Convert nitro or cyano intermediates to primary amines using LiAlH₄ or NaBH₄. For dihydrochloride salt formation, HCl gas or concentrated HCl in ethanol is employed post-reduction .

Q. How is the compound characterized post-synthesis? Which spectroscopic and crystallographic methods are most effective?

- Methodological Answer: A multi-technique approach ensures structural validation:

NMR Spectroscopy : ¹H/¹³C NMR identifies aminomethyl (–CH₂NH₂) and thiadiazole ring protons. D₂O exchange confirms NH₂ groups .

X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between thiadiazole and substituents, critical for confirming stereoelectronic effects .

Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₃H₇N₃S·2HCl) and detects chloride counterions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiadiazole ring?

- Methodological Answer: Regioselectivity is controlled by:

Electronic Effects : Electron-donating groups (e.g., –NH₂) activate the 5-position for electrophilic attack. Use DFT calculations to predict charge distribution .

Protecting Groups : Temporarily block the 2-amine with Boc groups to direct substitution to the 5-aminomethyl site .

Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution at specific positions .

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?

- Methodological Answer: Computational workflows such as those developed by ICReDD are recommended:

Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways for aminomethylation .

Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media (e.g., DMSO vs. acetonitrile) .

Machine Learning : Train models on existing thiadiazole reaction data to predict yields and side reactions .

Q. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

- Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:

Structural Reanalysis : Confirm compound purity via HPLC and compare crystal structures to rule out polymorphic differences .

Assay Standardization : Replicate studies under uniform conditions (e.g., MIC testing at pH 7.4, 37°C) .

SAR Analysis : Systematically vary substituents (e.g., –CF₃, –Cl) to isolate electronic vs. steric contributions to activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer: Scaling introduces risks of racemization:

Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) during aminomethylation to retain enantiomeric excess .

In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track chirality during continuous flow synthesis .

Crystallization Control : Optimize cooling rates and solvent polarity (e.g., ethanol/water mixtures) to prevent diastereomer formation .

Data Contradiction Resolution

Q. How to resolve conflicting solubility data reported in different solvents?

- Methodological Answer: Discrepancies arise from measurement protocols:

Standardized Protocols : Use shake-flask method at 25°C with saturated solutions filtered through 0.22 µm membranes .

Solvent Polarity Index : Correlate solubility with logP values; e.g., higher solubility in DMSO (logP = −1.3) vs. chloroform (logP = 2.0) .

Counterion Effects : Compare solubility of free base vs. dihydrochloride salt in aqueous buffers (pH 1–7) .

Experimental Design

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?

- Methodological Answer: Prioritize models replicating oxidative stress:

SH-SY5Y Neurons : Treat with H₂O₂ or rotenone to induce ROS, then measure viability via MTT assay. Use 10–100 µM test concentrations .

Glutamate Excitotoxicity : Apply 10 mM glutamate to primary cortical neurons and assess Ca²⁺ influx via Fluo-4 AM staining .

Mechanistic Studies : Perform Western blotting for Bcl-2/Bax ratios and caspase-3 activation to confirm apoptosis modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.